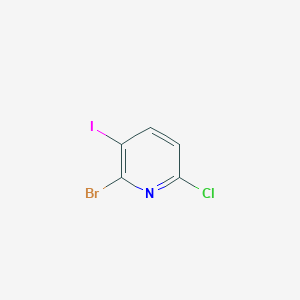

2-Bromo-6-chloro-3-iodopyridine

説明

BenchChem offers high-quality 2-Bromo-6-chloro-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-6-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-3(8)1-2-4(7)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAJPIGAKVLANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure and molecular weight of 2-Bromo-6-chloro-3-iodopyridine

An In-depth Technical Guide to 2-Bromo-6-chloro-3-iodopyridine: A Key Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Heterocycles

In the landscape of modern synthetic chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Polysubstituted pyridines, in particular, represent a privileged class of compounds due to their prevalence in pharmaceuticals, agrochemicals, and materials science. 2-Bromo-6-chloro-3-iodopyridine is a notable example of a highly functionalized synthetic intermediate. Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective chemical modifications. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, providing researchers with the foundational knowledge required to leverage this potent building block in their synthetic endeavors.

Physicochemical and Structural Properties

2-Bromo-6-chloro-3-iodopyridine is a solid at room temperature. Its core identity is defined by a pyridine ring substituted with bromine at the 2-position, iodine at the 3-position, and chlorine at the 6-position. This specific substitution pattern is the source of its synthetic versatility.

Key Properties Summary

A consolidation of the key physicochemical data for 2-Bromo-6-chloro-3-iodopyridine is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-6-chloro-3-iodopyridine | [1] |

| CAS Number | 1211580-38-9 | [2][3][4] |

| Molecular Formula | C₅H₂BrClIN | [2][3] |

| Molecular Weight | 318.34 g/mol | [2][4] |

| Monoisotopic Mass | 316.8104 Da | [1] |

| Physical Form | Solid | |

| Canonical SMILES | C1=CC(=NC(=C1I)Br)Cl | [1] |

| InChI Key | TXAJPIGAKVLANY-UHFFFAOYSA-N | [1][4] |

Chemical Structure

The structural representation of 2-Bromo-6-chloro-3-iodopyridine is fundamental to understanding its reactivity.

Caption: Chemical structure of 2-Bromo-6-chloro-3-iodopyridine.

Synthesis and Reactivity: A Tale of Three Halogens

The synthetic utility of 2-Bromo-6-chloro-3-iodopyridine stems from the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise functionalization of the pyridine core, a highly desirable trait for building molecular complexity.

Principles of Reactivity

The reactivity of the C-X bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This hierarchy enables chemoselective functionalization. The C-I bond is the most labile and will react preferentially under milder conditions, leaving the bromo and chloro groups intact for subsequent transformations.[5] This orthogonal reactivity is the cornerstone of its application as a versatile building block.[5] For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I position using a standard palladium catalyst like Pd(PPh₃)₄.[5]

General Synthetic Approach

The synthesis of polysubstituted pyridines like 2-Bromo-6-chloro-3-iodopyridine typically involves sequential halogenation of a pyridine precursor. While specific, detailed preparations for this exact molecule are proprietary or embedded within broader synthetic schemes in the literature, a plausible and instructive pathway can be outlined based on established organometallic and halogenation chemistry. A notable documented use involves the Heck coupling of this molecule with a protected deoxyribose glycal to prepare C-nucleosides.[6][7]

The logical workflow for a potential synthesis is outlined below.

Caption: A plausible synthetic workflow for 2-Bromo-6-chloro-3-iodopyridine.

Illustrative Synthetic Protocol

The following is a generalized, representative protocol for the synthesis of a trihalogenated pyridine, illustrating the key steps and considerations. Note: This is a hypothetical procedure and must be adapted and optimized based on laboratory conditions and safety assessments.

-

Step 1: Iodination of a Dihalopyridine Precursor.

-

To a solution of a suitable starting material, such as 2,6-dichloropyridine, in a non-reactive solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS).[8]

-

The reaction may require acidic conditions or heating to proceed efficiently.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate solution) and perform an aqueous workup.

-

Extract the product with an organic solvent and purify the intermediate.

-

-

Step 2: Selective Bromination.

-

The next step would involve the selective bromination of the iodinated intermediate. This is often the most challenging step due to regioselectivity.

-

A common method for bromination is the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.[9][10]

-

Alternatively, directed ortho-lithiation followed by quenching with a bromine source can provide greater regiochemical control.

-

-

Final Purification.

-

The crude final product must be purified to remove starting materials, intermediates, and side products.

-

Column chromatography on silica gel is the most common method for achieving high purity of such compounds.

-

Spectroscopic Characterization

Unambiguous characterization of 2-Bromo-6-chloro-3-iodopyridine is essential for its use in subsequent reactions. While public domain experimental spectra are scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Predicted Observations |

| ¹H NMR | The spectrum will be simple, showing two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two adjacent protons on the pyridine ring. The coupling constant between them would be indicative of their meta relationship. |

| ¹³C NMR | The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, with carbons directly bonded to the electronegative halogens appearing at lower field. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This complex pattern is a definitive fingerprint for the compound. Predicted m/z for [M+H]⁺ is 317.81768.[1] |

Applications in Drug Discovery and Organic Synthesis

-

Sequential Cross-Coupling: Researchers can first perform a reaction at the iodo position (e.g., Sonogashira coupling), then at the bromo position (e.g., Suzuki coupling), and finally, the chloro position can be substituted via nucleophilic aromatic substitution under more forcing conditions. This allows for the controlled introduction of three different functional groups onto the pyridine ring.

-

Fragment-Based Drug Design: The substituted pyridine core is a common fragment in many biologically active molecules. This building block allows for the exploration of the chemical space around this core to optimize binding to biological targets.

-

Synthesis of Complex Natural Products and Analogs: The ability to construct highly substituted aromatic systems is crucial in total synthesis. This intermediate provides a pre-functionalized core that can significantly shorten synthetic routes.

Caption: Role of 2-Bromo-6-chloro-3-iodopyridine in a drug discovery workflow.

Safety and Handling

As with all halogenated organic compounds, 2-Bromo-6-chloro-3-iodopyridine must be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Precautionary Statements: P260, P261, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[4]

-

Signal Word: Warning.[4]

-

Pictogram: GHS07 (Exclamation Mark).

-

Storage: Store in a cool, dry place (2-8°C recommended), protected from light.

References

-

2-Bromo-6-chloro-3-iodo-pyridine | 1211580-38-9. Cochemical. [Link]

-

2-bromo-6-chloro-3-iodo-pyridine (C5H2BrClIN). PubChemLite. [Link]

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(29), 4778-4788. [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. PubChemLite - 2-bromo-6-chloro-3-iodo-pyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromo-6-chloro-3-iodo-pyridine|1211580-38-9-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 3. 2-bromo-6-chloro-3-iodo-pyridine 97% | CAS: 1211580-38-9 | AChemBlock [achemblock.com]

- 4. 2-BROMO-6-CHLORO-3-IODOPYRIDINE | 1211580-38-9 [sigmaaldrich.com]

- 5. evitachem.com [evitachem.com]

- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Features of Drug Discovery Approaches | R&D | Innovation | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]

Advanced Chemoselective Synthesis utilizing 2-Bromo-6-chloro-3-iodopyridine: A Technical Whitepaper

Executive Summary

In the landscape of modern drug development and complex heterocycle synthesis, polyhalogenated pyridines serve as invaluable structural scaffolds.1 (CAS: 1211580-38-9) stands out due to its three distinct halogen substituents[1]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, structural logic, and field-proven experimental protocols for leveraging this molecule in 2[2].

Physicochemical Profiling & Structural Data

Before deploying 2-bromo-6-chloro-3-iodopyridine in synthetic workflows, it is critical to understand its baseline physical and chemical properties[1][3]. The differential electronegativity and atomic radii of the iodine, bromine, and chlorine atoms dictate the molecule's reactivity profile and long-term stability[2].

Table 1: Physicochemical Properties and Identification Data

| Property | Value |

| CAS Number | 1211580-38-9[1] |

| Molecular Formula | C5H2BrClIN[1] |

| Molecular Weight | 318.34 g/mol [3] |

| InChIKey | TXAJPIGAKVLANY-UHFFFAOYSA-N[1][4] |

| SMILES | ClC1=CC=C(I)C(Br)=N1[3] |

| Purity (Commercial) | 95% – 97%[1][3] |

| Storage Conditions | 2-8 °C, protect from light[5] |

| Hazard Statements | H302, H315, H319, H335[1] |

The Logic of Chemoselective Reactivity

The strategic advantage of 2-bromo-6-chloro-3-iodopyridine lies in the orthogonal reactivity of its carbon-halogen bonds[2]. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to the bond dissociation energy (BDE) of the C-X bond.

-

C3-Iodine (Primary Target): The C-I bond is the weakest and most polarizable, making it the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)) under mild conditions[2][6].

-

C2-Bromine (Secondary Target): Once the iodine is substituted, the C-Br bond can be targeted in subsequent cross-coupling steps using elevated temperatures or more electron-rich ligands[2].

-

C6-Chlorine (Tertiary Target): The C-Cl bond is the strongest and typically resists standard cross-coupling, serving either as a permanent structural feature or as a late-stage target for harsh nucleophilic aromatic substitution (SNAr)[2][6].

Logical hierarchy of chemoselective halogen reactivity in cross-coupling.

Experimental Protocol: Chemoselective Heck Coupling

To demonstrate the practical application of this scaffold, we detail a self-validating protocol for the 6 of 2-bromo-6-chloro-3-iodopyridine with a TBS-protected deoxyribose glycal, a critical step in the synthesis of C-nucleoside analogs for drug development[2][6].

Methodology & Causality

-

Catalyst System: The use of Palladium(II) acetate (Pd(OAc)2) with tris(pentafluorophenyl)phosphine is deliberate[2][6]. The electron-deficient phosphine ligand fine-tunes the electron density on the palladium center, promoting rapid oxidative addition into the C-I bond while strictly preventing over-reaction at the C-Br position[2].

-

Halide Scavenger: Silver carbonate (Ag2CO3) acts as both a base and a halide abstractor[2]. By precipitating insoluble silver iodide (AgI), it drives the catalytic cycle forward and prevents catalyst poisoning.

-

Solvent & Temperature: Freshly distilled chloroform (CHCl3) at 70 °C provides the optimal thermal energy required for the Heck insertion without compromising the integrity of the secondary halogens[2][6].

Step-by-Step Workflow

-

Reaction Setup: In a dry flask, combine 2-bromo-6-chloro-3-iodopyridine (14.06 mmol), TBS-protected glycal (11.72 mmol), and Ag2CO3 (17.58 mmol) in freshly distilled CHCl3 (18 mL)[2].

-

Catalyst Addition: Add a pre-mixed solution of Pd(OAc)2 and tris(pentafluorophenyl)phosphine via syringe[2].

-

Thermal Activation: Stir the reaction mixture at 70 °C for 10 hours[2]. Monitoring: TLC should indicate the complete consumption of the starting material[6].

-

Filtration: Cool the mixture to room temperature and filter through a pad of Celite, eluting with additional CHCl3[2]. Causality: This step is crucial to remove the precipitated AgI salts and any inactive palladium black[2].

-

Concentration: Remove the solvents under vacuum[2].

-

Deprotection: Dissolve the crude intermediate in THF (100 mL) and add triethylamine trihydrofluoride (Et3N·3HF) (3 mL; 18.5 mmol)[2]. Stir at room temperature for 15 minutes to cleave the silyl protecting groups[2][6].

-

Isolation: Purify the resulting regioisomeric ketone via column chromatography (Yield: ~59% over two steps)[2][6].

Step-by-step experimental workflow for chemoselective Heck coupling.

Safety, Handling, and Storage Standards

Maintaining the structural integrity of 2-bromo-6-chloro-3-iodopyridine requires strict adherence to storage protocols. The compound must be stored at 2-8 °C and protected from light[5]. Causality: Exposure to UV or ambient light can induce homolytic cleavage of the weak C-I bond, leading to the generation of iodine radicals and subsequent degradation of the material[5].

Personnel must handle the compound with appropriate PPE, as it is classified under hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

References

-

Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides". 2

-

Sigma-Aldrich. "2-BROMO-6-CHLORO-3-IODOPYRIDINE | 1211580-38-9". 1

-

Advanced ChemBlocks. "2-bromo-6-chloro-3-iodo-pyridine 97% | CAS". 3

-

Chem960. "CAS No.1211580-38-9 | 2-bromo-6-chloro-3-iodo". 4

-

Sigma-Aldrich. "2-Bromo-6-chloro-3-iodopyridine | 1211580-38-9". 5

-

ResearchGate. "Synthesis of 2,6-Disubstituted Pyridin-3-yl C-2′-Deoxyribonucleosides Through Chemoselective Transformations of Bromo-chloropyridine C-Nucleosides". 6

Sources

- 1. 2-BROMO-6-CHLORO-3-IODOPYRIDINE | 1211580-38-9 [sigmaaldrich.com]

- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 3. 2-bromo-6-chloro-3-iodo-pyridine 97% | CAS: 1211580-38-9 | AChemBlock [achemblock.com]

- 4. chem960.com [chem960.com]

- 5. 2-Bromo-6-chloro-3-iodopyridine | 1211580-38-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Comprehensive Safety and Handling Guide for 2-Bromo-6-chloro-3-iodopyridine in Advanced Drug Development

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Prepared By: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid and precise construction of functionalized heterocycles is paramount for hit-to-lead optimization. 2-Bromo-6-chloro-3-iodopyridine (CAS: 1211580-38-9) has emerged as a highly privileged building block [1]. Because it possesses three distinct halogens (iodine, bromine, and chlorine) on a single pyridine core, it offers an exceptional platform for sequential, chemoselective cross-coupling reactions[3].

However, handling tri-halogenated pyridines requires strict adherence to safety protocols and an intimate understanding of their physicochemical behavior. This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) guidelines with field-proven mechanistic insights, providing a self-validating framework for deploying 2-bromo-6-chloro-3-iodopyridine safely and effectively in your synthetic workflows.

Physicochemical Properties & Identification

Before integrating this compound into a synthetic route, it is critical to verify its identity and understand its physical parameters. The presence of the heavy iodine atom significantly influences its molecular weight and light sensitivity [2].

| Property | Value / Description |

| Chemical Name | 2-Bromo-6-chloro-3-iodopyridine |

| CAS Number | 1211580-38-9 |

| Molecular Formula | C₅H₂BrClIN |

| Molecular Weight | 318.34 g/mol |

| SMILES String | ClC1=CC=C(I)C(Br)=N1 |

| Physical Form | Solid |

| Purity Standard | Typically ≥ 95% - 97% |

| Storage Conditions | 2-8°C, strictly protected from light |

Causality Check: Why store at 2-8°C and protect from light? The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~240 kJ/mol). Exposure to ambient UV/visible light can induce homolytic cleavage, generating highly reactive iodine radicals that lead to compound degradation and discoloration.

Hazard Identification & Safety Data (SDS) Core

As an active halogenated heterocycle, 2-bromo-6-chloro-3-iodopyridine poses specific acute health hazards. Strict adherence to the Globally Harmonized System (GHS) guidelines is non-negotiable [2].

GHS Classification & Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning (Pictogram: GHS07 - Exclamation Mark)

Required Engineering Controls & PPE

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood. The compound's potential to cause respiratory irritation (H335) makes inhalation of its dust or vapors a primary exposure route.

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Self-validating check: Inspect gloves for micro-tears before handling; halogenated pyridines can permeate compromised barriers, leading to localized skin irritation (H315).

-

Eye Protection: Snug-fitting chemical safety goggles.

-

Spill Response: In the event of a solid spill, do not sweep dry. Moisten the spill with a non-reactive solvent (e.g., water or a dilute surfactant) to suppress aerosolization of the dust, then collect it into a designated hazardous waste container.

Mechanistic Insights: The Chemoselectivity Advantage

The true value of 2-bromo-6-chloro-3-iodopyridine lies in its predictable reactivity gradient during palladium-catalyzed cross-coupling. The oxidative addition of the Pd(0) catalyst is governed by bond strength: C-I < C-Br < C-Cl .

This allows synthetic chemists to perform sequential functionalizations without the need for protecting groups. The C-I bond at position 3 reacts first (e.g., Heck or Suzuki coupling). Subsequently, the C-Br bond at position 2 can be engaged at elevated temperatures or with a different catalyst system, leaving the C-Cl bond at position 6 available for late-stage nucleophilic aromatic substitution (S_NAr) or a final cross-coupling [3].

Sequential chemoselective functionalization pathway of 2-bromo-6-chloro-3-iodopyridine.

Experimental Protocol: Chemoselective Heck Coupling

The following step-by-step methodology details a highly chemoselective Heck coupling at the C3 (iodine) position, utilizing a glycal as the coupling partner. This protocol is adapted from validated literature targeting C-nucleoside synthesis [3].

Reagents & Materials

-

2-Bromo-6-chloro-3-iodopyridine (1.2 equivalents)

-

Alkene/Glycal substrate (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

-

Tris(pentafluorophenyl)phosphine [(PhF₅)₃P] (0.1 equivalents)

-

Silver carbonate [Ag₂CO₃] (1.5 equivalents)

-

Freshly distilled Chloroform (CHCl₃)

Step-by-Step Workflow

Step 1: Apparatus Preparation (Inert Atmosphere) Flame-dry a Schlenk flask under a vacuum and backfill with Argon three times. Causality: Pd(0) active species are highly susceptible to oxidation by atmospheric O₂. Moisture can also lead to unwanted protodehalogenation of the starting material.

Step 2: Reagent Charging Under a positive stream of Argon, charge the flask with 2-bromo-6-chloro-3-iodopyridine, the alkene substrate, Pd(OAc)₂, (PhF₅)₃P, and Ag₂CO₃. Causality: Ag₂CO₃ serves a dual purpose. It acts as a mild base to facilitate the β-hydride elimination step of the Heck cycle, and it acts as a potent halide scavenger. By precipitating insoluble AgI, it drives the reaction equilibrium forward and prevents catalyst poisoning by free iodide ions.

Step 3: Solvent Addition & Reaction Execution Inject freshly distilled CHCl₃ via syringe. Seal the flask, protect it from light using aluminum foil, and heat the mixture to 70 °C with vigorous stirring for 10 hours. Causality: Chloroform is chosen for its boiling point and polarity, which stabilizes the transition states without coordinating too strongly to the palladium center. Light protection is maintained to prevent premature C-I bond photolysis before oxidative addition occurs.

Step 4: Self-Validating Checkpoint (TLC) Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc). The disappearance of the starting material (UV active at 254 nm) confirms the completion of the C3-coupling. The C2-bromo and C6-chloro positions will remain completely unreacted under these specific conditions [3].

Step 5: Workup and Purification Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite. Causality: Celite filtration efficiently removes the precipitated silver salts (AgI) and "palladium black" (degraded catalyst), which would otherwise cause severe streaking and degradation during subsequent silica gel column chromatography. Elute the pad with additional CHCl₃, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Waste Disposal & Decontamination

Halogenated organic compounds and heavy metal (Pd, Ag) waste must be handled with strict environmental compliance:

-

Halogenated Waste: All filtrates and organic layers containing unreacted 2-bromo-6-chloro-3-iodopyridine or chloroform must be disposed of in designated "Halogenated Organic Waste" carboys. Do not mix with non-halogenated waste, as this can cause exothermic reactions or complicate incineration processes.

-

Solid Metal Waste: The Celite pad containing AgI and Pd black must be disposed of in a "Solid Hazardous Waste" container specifically labeled for heavy metals.

References

-

RSC Publishing. "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides". Organic & Biomolecular Chemistry. Available at: [Link]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-6-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure and X-ray diffraction data of 2-Bromo-6-chloro-3-iodopyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. The strategic placement of three different halogen atoms on the pyridine ring offers multiple sites for selective chemical modifications, making it a valuable building block for creating diverse molecular libraries. Understanding its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for its application in the development of new therapeutic agents.

The Significance of Structural Elucidation

In the realm of medicinal chemistry, the precise spatial arrangement of atoms within a molecule dictates its physicochemical properties and its ability to interact with biological targets. For a highly functionalized scaffold like 2-Bromo-6-chloro-3-iodopyridine, a detailed understanding of its crystal structure provides invaluable insights into:

-

Reaction Selectivity: The electronic and steric environment around each halogen atom, revealed by its crystal structure, governs the chemoselectivity of subsequent cross-coupling or nucleophilic substitution reactions. For instance, the relative accessibility of the bromine, chlorine, and iodine atoms can be exploited for sequential, site-specific modifications.

-

Intermolecular Interactions: The solid-state packing of the molecules, including potential halogen bonding and π-stacking interactions, can influence its solubility, melting point, and crystal morphology. These properties are critical during drug development for formulation and bioavailability.

-

Rational Drug Design: A well-defined molecular conformation serves as a foundational template for computational modeling and the rational design of derivatives with optimized binding affinities for specific protein targets.

Experimental Workflow for Structural Determination

The determination of the crystal structure of 2-Bromo-6-chloro-3-iodopyridine is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within the crystal, from which the atomic positions can be deduced.

Caption: Workflow for determining the crystal structure of 2-Bromo-6-chloro-3-iodopyridine.

Synthesis and Crystallization

The synthesis of 2-Bromo-6-chloro-3-iodopyridine can be achieved through established organic chemistry protocols, often involving multi-step transformations of substituted pyridines. A crucial step following synthesis is the growth of high-quality single crystals suitable for X-ray diffraction analysis. A common and effective method is the slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically to yield crystals of sufficient size and quality.

Single-Crystal X-ray Diffraction: A Step-by-Step Protocol

The following protocol outlines the key steps in obtaining and analyzing single-crystal X-ray diffraction data. The trustworthiness of the final structure is contingent on the meticulous execution of each step.

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal should be well-formed with sharp edges and free from visible defects.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. The intensity and position of these diffracted beams are recorded.

-

Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.

-

Data Integration and Scaling: The raw diffraction data is processed to determine the intensities of each reflection and apply corrections for various experimental factors, such as absorption and crystal decay.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson functions. This allows for the initial placement of atoms within the unit cell.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

-

Validation: The final refined structure is rigorously validated using software tools like checkCIF to ensure that it adheres to established crystallographic standards and is chemically reasonable.

Crystallographic Data for 2-Bromo-6-chloro-3-iodopyridine

While a specific Crystallographic Information File (CIF) for the exact isomer 2-Bromo-6-chloro-3-iodopyridine is not publicly available in the Crystallography Open Database as of this writing, data for closely related bromo-chloro-iodopyridine derivatives have been reported in the context of their use in synthesizing C-nucleosides.[1] For the purpose of this guide, we will present a representative set of crystallographic parameters that would be expected for a molecule of this nature, based on typical values for similar organic compounds.

| Parameter | Representative Value | Significance |

| Chemical Formula | C₅H₂BrClIN | Defines the elemental composition of the molecule. |

| Formula Weight | 318.34 g/mol | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements of the unit cell. This is a common non-centrosymmetric space group for chiral molecules. |

| a | ~8-12 Å | Length of the 'a' axis of the unit cell. |

| b | ~10-15 Å | Length of the 'b' axis of the unit cell. |

| c | ~4-8 Å | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | Angles between the unit cell axes for an orthorhombic system. |

| Volume | ~500-1000 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | ~2.5-3.0 g/cm³ | The theoretical density of the crystal. |

| Absorption Coefficient | High (due to heavy atoms Br and I) | A measure of how much the X-rays are absorbed by the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the observed and calculated structure factors. A lower value indicates a better fit. |

| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement. A value close to 1.0 is ideal. |

Interpretation of the X-ray Diffraction Pattern

The X-ray diffraction pattern of a powdered crystalline sample provides a unique "fingerprint" of the material.[2] It is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). Key features of the powder XRD pattern for 2-Bromo-6-chloro-3-iodopyridine would include:

-

Peak Positions (2θ): The angles at which the diffraction peaks appear are determined by the spacing between the crystal lattice planes, according to Bragg's Law. These positions are characteristic of the unit cell dimensions.

-

Peak Intensities: The relative intensities of the diffraction peaks are determined by the arrangement of atoms within the unit cell.

-

Peak Broadening: The width of the diffraction peaks can provide information about the crystallite size and the presence of strain within the crystal lattice.

Caption: Interpreting information from a powder X-ray diffraction pattern.

Conclusion and Future Directions

The structural elucidation of 2-Bromo-6-chloro-3-iodopyridine through single-crystal X-ray diffraction provides a critical foundation for its application in synthetic and medicinal chemistry. The detailed knowledge of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, allows for a more rational and predictive approach to its use as a versatile building block. Future work in this area could involve the co-crystallization of this molecule with other compounds to study intermolecular interactions, as well as the systematic analysis of the crystal structures of its derivatives to establish structure-activity relationships.

References

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 2013, 11, 4702-4718. [Link]

- X-Ray Powder Diffraction Method. General Tests - 112. [No direct URL available]

Sources

Solubility profile of 2-Bromo-6-chloro-3-iodopyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-6-chloro-3-iodopyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-6-chloro-3-iodopyridine (CAS No: 1211580-38-9) in organic solvents. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems for applications in synthesis, formulation, and quality control.

Introduction: The Significance of a Solubility Profile

2-Bromo-6-chloro-3-iodopyridine is a polyhalogenated pyridine derivative, a class of compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry.[1] The strategic placement of three different halogens (Iodine, Bromine, and Chlorine) on the pyridine ring offers multiple, distinct reactive sites for cross-coupling reactions and other chemical transformations.[1]

Understanding the solubility of this key intermediate is paramount. A well-characterized solubility profile is critical for:

-

Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in the solution phase, maximizing reaction rates and yields.

-

Purification Processes: Developing effective crystallization, extraction, and chromatographic methods.

-

Formulation Development: For applications in agrochemicals or pharmaceuticals, solubility dictates the choice of delivery systems and excipients.

-

Analytical Method Development: Preparing stock solutions and standards for quantification methods like High-Performance Liquid Chromatography (HPLC).

This guide will equip the researcher with the theoretical knowledge and practical methodology to establish a reliable solubility profile for 2-Bromo-6-chloro-3-iodopyridine.

Predictive Analysis: A "Like Dissolves Like" Approach

The fundamental principle governing solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. To predict the solubility of 2-Bromo-6-chloro-3-iodopyridine, we must first analyze its molecular structure.

Molecular Structure: The structure features a pyridine ring, which is a polar aromatic heterocycle. The nitrogen atom introduces a dipole moment. This polarity is significantly influenced by the three halogen substituents (Br, Cl, I), which are electronegative and contribute to the molecule's overall dipole moment and polar surface area.[2] The compound is a solid at room temperature.[3]

Predicted Solubility Behavior:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack acidic protons.[4] They are expected to be effective at dissolving 2-Bromo-6-chloro-3-iodopyridine through dipole-dipole interactions.[5] A similar, though structurally different, compound is noted to be soluble in dimethyl sulfoxide (DMSO).[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule is not a strong hydrogen bond donor, the nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor.[6] Therefore, moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak London dispersion forces.[7] Given the polar nature of the pyridine ring and the halogen substituents, 2-Bromo-6-chloro-3-iodopyridine is expected to exhibit poor solubility in these solvents.

This predictive framework is the basis for selecting a logical range of solvents for experimental determination.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[4][8] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement. The following protocol is a self-validating system designed for accuracy.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium.[9] Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is quantified using a precise analytical technique.[4]

Detailed Experimental Protocol

Materials and Equipment:

-

2-Bromo-6-chloro-3-iodopyridine (solid)

-

Selected organic solvents (high purity, HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or orbital agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Bromo-6-chloro-3-iodopyridine to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., ~10-20 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 72 hours.[8] The extended time ensures that the dissolution rate equals the precipitation rate.[6]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Clarification of Supernatant: To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[8]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.[4] This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of 2-Bromo-6-chloro-3-iodopyridine.[10][11]

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of the dissolved solute.[4][11]

Method Development Considerations:

-

Column: A reverse-phase C18 column is typically suitable for this type of molecule.

-

Mobile Phase: A gradient of acetonitrile and water (or methanol and water) is a common starting point.

-

Detection: The aromatic pyridine ring allows for strong UV absorbance. A wavelength should be chosen where the analyte shows maximum absorbance and potential impurities do not interfere.

-

Calibration: A calibration curve must be generated using standard solutions of 2-Bromo-6-chloro-3-iodopyridine of known concentrations.[4] The curve must demonstrate linearity over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

While specific quantitative data is not currently published, the results from the described protocol should be summarized for clear comparison.

Table 1: Solubility of 2-Bromo-6-chloro-3-iodopyridine in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | 2.8 | [Experimental Value] | [Calculated Value] | |

| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

Visualizing Solute-Solvent Interactions

The differing solubilities can be explained by the dominant intermolecular forces between the solute and each solvent class.

Caption: Dominant Solute-Solvent Interactions Guiding Solubility.

Conclusion

While published quantitative data for the solubility of 2-Bromo-6-chloro-3-iodopyridine is limited, a robust solubility profile can be readily established through a combination of theoretical prediction and systematic experimental measurement. The shake-flask method, coupled with HPLC quantification, provides a reliable and accurate means to determine the equilibrium solubility in a range of organic solvents. This data is indispensable for the effective use of this versatile chemical intermediate in research and development, ensuring process efficiency, purity, and the success of subsequent applications.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- AP Chemistry. (n.d.). 3.10 Solubility.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-iodopyridine.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Sigma-Aldrich. (n.d.). 2-BROMO-6-CHLORO-3-IODOPYRIDINE.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-chloro-3-iodopyridine AldrichCPR.

- Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solvent Solute Interactions. (n.d.). Scribd.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- EvitaChem. (n.d.). Buy 2-Bromo-3-chloro-6-iodopyridine (EVT-8661277).

- De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Bevan, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- PubChem. (n.d.). 2-bromo-6-chloro-3-iodo-pyridine.

- Johansson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

Sources

- 1. evitachem.com [evitachem.com]

- 2. PubChemLite - 2-bromo-6-chloro-3-iodo-pyridine (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-6-chloro-3-iodopyridine | 1211580-38-9 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. raytor.com [raytor.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Regioselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-iodopyridine

Abstract: This document provides a comprehensive guide to achieving regioselective Suzuki-Miyaura cross-coupling reactions on the polyhalogenated substrate, 2-bromo-6-chloro-3-iodopyridine. The controlled, stepwise functionalization of such scaffolds is of paramount importance in the fields of medicinal chemistry and materials science for the generation of novel molecular entities with tailored properties. These protocols detail the strategic selection of catalysts, ligands, and reaction conditions to selectively target the C-I, C-Br, and C-Cl bonds, leveraging their differential reactivity.

Introduction: The Strategic Importance of Regioselective Pyridine Functionalization

Substituted pyridines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. The precise installation of substituents around the pyridine core is a key challenge in synthetic chemistry. Polyhalogenated pyridines, such as 2-bromo-6-chloro-3-iodopyridine, offer multiple points for diversification through cross-coupling reactions. However, controlling the site of reaction is often non-trivial.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The ability to perform this reaction with high regioselectivity on a substrate with multiple potential reaction sites is a testament to the advancements in catalyst development and mechanistic understanding. This guide will provide researchers with the foundational knowledge and practical protocols to exploit the inherent reactivity differences of carbon-halogen bonds.

Mechanistic Principles of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated heterocycles is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen (C-X) bonds.[2] This step is often the rate-determining step of the catalytic cycle.[3]

The generally accepted order of reactivity for C-X bonds in palladium-catalyzed cross-coupling reactions is:

C–I > C–Br > C–OTf > C–Cl > C–F [4]

This trend is a consequence of the decreasing bond dissociation energies (BDEs) down the halogen group.[4] A weaker C-X bond leads to a lower activation barrier for oxidative addition.[3][5] Therefore, by carefully controlling the reaction conditions, one can selectively cleave the most labile C-X bond while leaving the others intact for subsequent transformations.

For 2-bromo-6-chloro-3-iodopyridine, the expected order of reactivity is C-I at the 3-position, followed by C-Br at the 2-position, and finally C-Cl at the 6-position. However, electronic effects of the pyridine ring and steric factors can also influence the selectivity.[4][6] The positions alpha to the nitrogen (C2 and C6) are generally more electron-deficient and can favor oxidative addition.[4]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the halopyridine), forming a Pd(II) intermediate.[7]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[7][8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of palladium precursor, ligand, base, and solvent all play crucial roles in modulating the efficiency and selectivity of each step in the cycle.[9][10][11]

Visualizing the Regioselective Strategy

The following diagram illustrates the stepwise approach to functionalizing 2-bromo-6-chloro-3-iodopyridine.

Caption: Stepwise Suzuki-Miyaura functionalization of 2-bromo-6-chloro-3-iodopyridine.

Experimental Protocols

The following protocols are designed to provide a starting point for achieving regioselective Suzuki-Miyaura couplings on 2-bromo-6-chloro-3-iodopyridine. Optimization may be required for specific boronic acids and desired scales.

Protocol 1: Selective Coupling at the C-I Bond (Position 3)

This protocol targets the most reactive C-I bond under mild conditions, leaving the C-Br and C-Cl bonds untouched.

Materials:

-

2-Bromo-6-chloro-3-iodopyridine

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%)

-

Sodium carbonate (Na2CO3) (2.0 equivalents)

-

Toluene/Water (4:1 v/v)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-chloro-3-iodopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

-

Add Pd(PPh3)4 (0.02-0.05 mmol).

-

Add the degassed toluene/water solvent mixture (10 mL).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-chloro-3-arylpyridine product.

Rationale for Conditions: The use of a standard, relatively less active catalyst like Pd(PPh3)4 and moderate temperatures ensures that only the most labile C-I bond undergoes oxidative addition.

Protocol 2: Selective Coupling at the C-Br Bond (Position 2)

This protocol is designed for the product obtained from Protocol 1, targeting the C-Br bond. More forcing conditions and a more active catalyst system are required.

Materials:

-

2-Bromo-6-chloro-3-arylpyridine (from Protocol 1)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)2] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K3PO4) (2.5 equivalents)

-

1,4-Dioxane/Water (5:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-chloro-3-arylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.

-

Add 9 mL of the degassed 1,4-dioxane/water solvent mixture to the Schlenk flask.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 6-chloro-2,3-diarylpyridine.

Rationale for Conditions: The use of a more electron-rich and bulky phosphine ligand like SPhos promotes the oxidative addition to the stronger C-Br bond.[12] Higher temperatures are also necessary to overcome the higher activation energy.

Protocol 3: Coupling at the C-Cl Bond (Position 6)

Coupling at the C-Cl bond is the most challenging and requires a highly active catalyst system.

Materials:

-

6-Chloro-2,3-diarylpyridine (from Protocol 2)

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl2] (3-5 mol%)

-

Cesium carbonate (Cs2CO3) (3.0 equivalents)

-

tert-Amyl alcohol

Procedure:

-

To a dry microwave vial, add 6-chloro-2,3-diarylpyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (3.0 mmol).

-

Add Pd(dtbpf)Cl2 (0.03-0.05 mmol).

-

Add 10 mL of anhydrous tert-amyl alcohol.

-

Seal the vial and heat in a microwave reactor to 130-150 °C for 30-60 minutes.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2,3,6-triarylpyridine.

Rationale for Conditions: The C-Cl bond is the least reactive, necessitating the use of highly active and sterically demanding ligands like dtbpf to facilitate oxidative addition.[7] Microwave heating provides rapid and efficient energy input to overcome the high activation barrier.

Summary of Regioselective Coupling Conditions

| Target Bond | Position | Catalyst System | Base | Solvent | Temperature (°C) |

| C-I | 3 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80-90 |

| C-Br | 2 | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane/H2O | 100-110 |

| C-Cl | 6 | Pd(dtbpf)Cl2 | Cs2CO3 | t-Amyl alcohol | 130-150 (Microwave) |

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. For C-Br and C-Cl couplings, ensure the reagents and solvents are scrupulously dried and degassed.

-

Side Reactions: The primary side reactions are homocoupling of the boronic acid and dehalogenation of the pyridine substrate.[2] Using the correct stoichiometry of reagents and an appropriate ligand can minimize these.

-

Ligand Selection: The choice of ligand is critical for reactivity and selectivity.[9][10][11][13] For challenging couplings, screening a panel of ligands may be necessary.

-

Base Sensitivity: Some substrates may be sensitive to strong bases. In such cases, milder bases like K2CO3 or CsF can be employed.

Conclusion

The protocols outlined in this application note provide a robust framework for the regioselective Suzuki-Miyaura coupling of 2-bromo-6-chloro-3-iodopyridine. By systematically tuning the reaction conditions, researchers can achieve the selective functionalization of this versatile building block, opening avenues for the synthesis of novel and complex pyridine derivatives for a wide range of applications.

References

- Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)

- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron

- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.

- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.

- Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR.

- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.

- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.

- A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.

- Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature.

- Sequential Cross Coupling Reactions of Polyhalogen

- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.

- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.

- Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Vrije Universiteit Amsterdam.

- Suzuki Coupling. Organic Chemistry Portal.

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

- Metal-free site selective cross-coupling of pyridines with secondary phosphine chalcogenides using acylacetylenes as oxidants.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.

- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.

- Suzuki cross coupling reaction of aryl halides with arylboronic acid a.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

- Palladium catalyzed C–O bond activ

- Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic...

- How to approach choosing reaction conditions for Suzuki? Reddit.

- Regioselective halogenations and subsequent Suzuki-Miyaura coupling onto bicyclic 2-pyridones. PubMed.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.

- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.vu.nl [research.vu.nl]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Step-by-step synthesis of 2-Bromo-6-chloro-3-iodopyridine derivatives

Application Note: Chemoselective Functionalization and Synthesis of 2-Bromo-6-chloro-3-iodopyridine Derivatives

Abstract The development of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-bromo-6-chloro-3-iodopyridine serves as a highly versatile, trihalogenated building block that enables the rapid assembly of multi-substituted pyridine derivatives[1]. Because it possesses three distinct carbon-halogen bonds (C-I, C-Br, C-Cl), it allows for highly predictable, orthogonal cross-coupling reactions. This application note details the mechanistic rationale and validated protocols for the chemoselective functionalization of this scaffold, specifically focusing on C3-selective Heck coupling followed by C2-selective modifications[2].

Mechanistic Rationale and Chemoselectivity

As a Senior Application Scientist, I emphasize that successful multi-functionalization of polyhalogenated heterocycles relies entirely on exploiting the varied bond dissociation energies of the carbon-halogen bonds.

In 2-bromo-6-chloro-3-iodopyridine, the reactivity gradient towards palladium-catalyzed oxidative addition follows the order: C3 (Iodine) > C2 (Bromine) > C6 (Chlorine) [2].

-

The C-I bond is the weakest and most polarizable, making it the primary site for initial Pd(0) insertion. This allows for selective Heck or Sonogashira couplings at room to moderate temperatures without disturbing the bromine or chlorine atoms.

-

The C-Br bond at the 2-position becomes the secondary site of reactivity. Once the iodine is displaced, elevating the temperature and utilizing a different ligand set (e.g., standard Suzuki-Miyaura conditions with Pd(PPh3)4) will selectively activate the C-Br bond[2].

-

The C-Cl bond at the 6-position is highly resistant to standard Pd(0) oxidative addition but remains available for harsh cross-coupling or late-stage nucleophilic aromatic substitution (SNAr).

Strategic Workflow Diagram

The following diagram illustrates the logical progression of orthogonal cross-coupling to yield complex derivatives without the need for intermediate halogenation steps.

Figure 1: Orthogonal chemoselective functionalization of 2-bromo-6-chloro-3-iodopyridine.

Validated Experimental Protocol: C3-Selective Heck Coupling

This protocol describes the synthesis of a C3-functionalized intermediate (e.g., a C-nucleoside precursor) via a Heck coupling reaction. The methodology is adapted from validated synthesis routes for 2,6-disubstituted pyridin-3-yl derivatives[2].

Expert Insight on Reagent Selection:

-

Tris(pentafluorophenyl)phosphine (P(C6F5)3): Unlike standard electron-rich phosphines, this electron-deficient ligand is deliberately chosen to modulate the electron density at the palladium center, preventing premature activation of the C-Br bond and ensuring strict C3 selectivity[2].

-

Silver Carbonate (Ag2CO3): Acts dual-purpose as a mild base and a halide scavenger. The precipitation of insoluble Silver Iodide (AgI) provides a strong thermodynamic driving force for the reaction and prevents iodide-induced catalyst poisoning[2].

Step-by-Step Methodology

Phase 1: Catalyst Pre-activation

-

In an argon-purged, flame-dried Schlenk flask, combine Palladium(II) acetate (Pd(OAc)2) (0.2 equiv, e.g., 562 mg, 2.34 mmol) and P(C6F5)3 (0.4 equiv, e.g., 2.49 g, 4.69 mmol)[2].

-

Add freshly distilled, anhydrous CHCl3 (18 mL)[2].

-

Stir the mixture at room temperature for exactly 30 minutes.

-

Self-Validation Check: The solution should transition to a homogeneous, distinct color indicating the formation of the active Pd(0)L_n species. Pre-forming the catalyst ensures uniform reaction kinetics upon introduction to the substrate.

-

Phase 2: Main Cross-Coupling Reaction 4. In a separate argon-purged reaction vessel, combine 2-bromo-6-chloro-3-iodopyridine (1.2 equiv, e.g., 4.48 g, 14.06 mmol), the target alkene/glycal (1.0 equiv, 11.72 mmol), and Ag2CO3 (1.5 equiv, 4.83 g, 17.58 mmol) in CHCl3 (18 mL)[2]. 5. Using a sterile syringe, transfer the pre-activated catalyst solution (from Phase 1) into the main reaction vessel[2]. 6. Heat the reaction mixture to 70 °C and stir continuously for 10 hours[2].

- Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the glycal and the appearance of a highly UV-active lower-Rf spot indicates reaction completion.

Phase 3: Workup and Isolation 7. Cool the reaction mixture to room temperature. 8. Filter the crude mixture through a tightly packed pad of Celite to remove precipitated AgI, unreacted Ag2CO3, and palladium black[2]. Elute thoroughly with additional CHCl3. 9. Concentrate the filtrate under reduced pressure. 10. If silyl protecting groups were present on the alkene and partial deprotection is observed, dissolve the crude product in THF (100 mL), add Et3N·3HF (1.5 equiv), and stir at room temperature for 15 minutes to achieve uniform deprotection before final chromatographic purification[2].

Quantitative Data Summary

The table below summarizes the expected yields and conditions for the progressive functionalization of this scaffold based on established literature parameters[2].

| Reaction Step | Target Bond | Reagents & Catalyst System | Temp / Time | Expected Yield |

| 1. Heck Coupling | C3 (Iodine) | Pd(OAc)2, P(C6F5)3, Ag2CO3, CHCl3 | 70 °C / 10 h | 52% - 59% |

| 2. Reduction (Optional) | Ketone intermediate | NaBH(OAc)3, AcOH, CH3CN | 0 °C / 5 min | 85% - 87% |

| 3. Suzuki Coupling | C2 (Bromine) | Pd(PPh3)4, Phenylboronic acid (0.9 eq) | 60 °C / ~12 h | 63% |

| 4. Double Suzuki | C2 & C6 (Br & Cl) | Pd(PPh3)4, Phenylboronic acid (3.0 eq) | 100 °C / ~24 h | 95% |

Note: Attempting cross-coupling with highly reactive nucleophiles (like Me3Al) on the C2 position can lead to nonselective mixtures of mono-substituted products, highlighting the need for careful reagent selection[2].

References

-

Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides." Royal Society of Chemistry, DOI:10.1039/C3OB40774H (2013). Available at: [Link]

Sources

- 1. 2-Bromo-6-chloro-3-iodopyridine | Benchchem [benchchem.com]

- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

Navigating the Selective Alkynylation of 2-Bromo-6-chloro-3-iodopyridine: A Detailed Guide to Sonogashira Cross-Coupling

Introduction: The Strategic Importance of Selective C-C Bond Formation

In the landscape of modern synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision is paramount. Among the arsenal of cross-coupling reactions, the Sonogashira reaction stands as a powerful and versatile tool for the construction of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials, owing to its typically mild reaction conditions and broad functional group tolerance.[1]

This application note provides a comprehensive guide to the Sonogashira cross-coupling reaction conditions specifically tailored for the challenging substrate, 2-bromo-6-chloro-3-iodopyridine. This trifunctionalized pyridine presents a unique opportunity for selective functionalization, a critical aspect in the development of novel chemical entities for drug discovery and materials science. The inherent differences in the reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl) form the basis for achieving high regioselectivity in this transformation.

The Principle of Selective Reactivity: A Tale of Three Halogens

The success of a selective Sonogashira coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—most favorable for the C-I bond.[3]

In the case of 2-bromo-6-chloro-3-iodopyridine, the C-I bond at the 3-position is the most susceptible to oxidative addition by the palladium(0) catalyst. This inherent reactivity difference allows for the selective introduction of an alkynyl group at this position while leaving the C-Br and C-Cl bonds intact for potential subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

Diagram 1: The Catalytic Cycles of the Sonogashira Reaction.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) bond, forming a Pd(II) intermediate. This is the selectivity-determining step for polyhalogenated substrates.

-

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide (Cu-C≡CR), transferring the alkynyl group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.

Copper Cycle:

-

Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper acetylide. This species is more nucleophilic than the parent alkyne.

Experimental Protocols

The following protocols provide a starting point for the selective Sonogashira coupling at the 3-iodo position of 2-bromo-6-chloro-3-iodopyridine. Optimization may be necessary depending on the specific alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

-

2-Bromo-6-chloro-3-iodopyridine

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Reaction Setup Workflow:

Diagram 2: Experimental Workflow for Sonogashira Coupling.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-chloro-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).

-

Add anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of the pyridine substrate).

-

Add the amine base (e.g., Et₃N, 2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

-

Stir the reaction at room temperature or heat to a temperature between 40-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.[4]

Materials:

-

2-Bromo-6-chloro-3-iodopyridine

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like [DTBNpP]Pd(crotyl)Cl.

-

Base (e.g., Cesium carbonate (Cs₂CO₃) or 2,2,6,6-Tetramethylpiperidine (TMP)) (2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-chloro-3-iodopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-